molecular formula C22H22N2O3S B3968875 N-[4-(butan-2-yl)phenyl]-2-(1,1-dioxido-2H-naphtho[1,8-cd][1,2]thiazol-2-yl)acetamide

N-[4-(butan-2-yl)phenyl]-2-(1,1-dioxido-2H-naphtho[1,8-cd][1,2]thiazol-2-yl)acetamide

Cat. No.: B3968875
M. Wt: 394.5 g/mol
InChI Key: OIRKHSVXKJRXDG-UHFFFAOYSA-N
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Description

N-[4-(butan-2-yl)phenyl]-2-(1,1-dioxido-2H-naphtho[1,8-cd][1,2]thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a naphtho[1,8-cd][1,2]thiazole moiety, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-yl)phenyl]-2-(1,1-dioxido-2H-naphtho[1,8-cd][1,2]thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required standards for pharmaceutical or other applications .

Chemical Reactions Analysis

Types of Reactions

N-[4-(butan-2-yl)phenyl]-2-(1,1-dioxido-2H-naphtho[1,8-cd][1,2]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups .

Mechanism of Action

The mechanism of action of N-[4-(butan-2-yl)phenyl]-2-(1,1-dioxido-2H-naphtho[1,8-cd][1,2]thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby inhibiting their activity and disrupting key biological processes. For example, its antimicrobial activity may be due to the inhibition of bacterial enzyme systems, while its anticancer effects could involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(butan-2-yl)phenyl]-2-(1,1-dioxido-2H-naphtho[1,8-cd][1,2]thiazol-2-yl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-2-(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-3-15(2)16-10-12-18(13-11-16)23-21(25)14-24-19-8-4-6-17-7-5-9-20(22(17)19)28(24,26)27/h4-13,15H,3,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRKHSVXKJRXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(butan-2-yl)phenyl]-2-(1,1-dioxido-2H-naphtho[1,8-cd][1,2]thiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(butan-2-yl)phenyl]-2-(1,1-dioxido-2H-naphtho[1,8-cd][1,2]thiazol-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-(butan-2-yl)phenyl]-2-(1,1-dioxido-2H-naphtho[1,8-cd][1,2]thiazol-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-[4-(butan-2-yl)phenyl]-2-(1,1-dioxido-2H-naphtho[1,8-cd][1,2]thiazol-2-yl)acetamide
Reactant of Route 5
N-[4-(butan-2-yl)phenyl]-2-(1,1-dioxido-2H-naphtho[1,8-cd][1,2]thiazol-2-yl)acetamide
Reactant of Route 6
N-[4-(butan-2-yl)phenyl]-2-(1,1-dioxido-2H-naphtho[1,8-cd][1,2]thiazol-2-yl)acetamide

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